6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one
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Overview
Description
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and an oxo-propyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ribofuranosyl Moiety: This step involves the glycosylation of the imidazo[1,2-c]pyrimidine core with a ribofuranosyl donor, often using a Lewis acid catalyst.
Methylation and Oxo-Propylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA/RNA Interaction: Intercalating into nucleic acids, affecting transcription and replication processes.
Comparison with Similar Compounds
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one can be compared with other similar compounds, such as:
5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside: Known for its role as a transcription elongation inhibitor.
2’-Deoxy Analogues of Benzimidazole Ribonucleosides: Evaluated for antiviral activity against human cytomegalovirus.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other compounds in certain applications.
Properties
Molecular Formula |
C15H19N3O6 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12?,13+,14-/m1/s1 |
InChI Key |
BBICAOBFBDXQFO-KVYFJXEBSA-N |
Isomeric SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)[C@H]3[C@H](C([C@H](O3)CO)O)OC |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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